2-Mercaptopyrimidine

Catalog No.
S610026
CAS No.
1450-85-7
M.F
C4H4N2S
M. Wt
112.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptopyrimidine

CAS Number

1450-85-7

Product Name

2-Mercaptopyrimidine

IUPAC Name

1H-pyrimidine-2-thione

Molecular Formula

C4H4N2S

Molecular Weight

112.16 g/mol

InChI

InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)

InChI Key

HBCQSNAFLVXVAY-UHFFFAOYSA-N

SMILES

C1=CNC(=S)N=C1

Synonyms

2-mercapto pyrimidine, 2-mercaptopyrimidine, pyrimidine-2-thiol, pyrimidine-2-thiol, lithium salt

Canonical SMILES

C1=CNC(=S)N=C1

Isomeric SMILES

C1=CN=C(N=C1)S

Palladium-Catalyzed Kinetic Resolutions:

  • 2-Mercaptopyrimidine has been studied for its ability to participate in palladium-catalyzed kinetic resolutions []. This technique aims to separate racemic mixtures (mixtures containing equal amounts of two mirror-image molecules) of certain organic compounds into their enantiomerically pure forms (single mirror-image molecules).
  • The research suggests that 2-mercaptopyrimidine can act as a nucleophile (electron-donating species) in this process, reacting with one enantiomer of a racemic mixture faster than the other, ultimately leading to the separation of the desired enantiomer [].

Photodegradation Studies:

  • Another area of research involving 2-mercaptopyrimidine focuses on its photodegradation (breakdown by light) in aqueous solutions. Studies have investigated the use of zinc oxide as a photocatalyst to accelerate the breakdown of 2-mercaptopyrimidine in aerated water [].
  • Understanding the photodegradation behavior of 2-mercaptopyrimidine can be valuable in various contexts, such as environmental studies related to the fate of pollutants in water bodies.

2-Mercaptopyrimidine is a relatively simple molecule consisting of a six-membered ring with nitrogen and sulfur atoms at specific positions. While its natural occurrence is not well-documented, it has been synthesized in laboratories for research purposes [].


Molecular Structure Analysis

The key feature of 2-mercaptopyrimidine's structure is the presence of a thiol group (SH), where a sulfur atom bonds with a hydrogen atom. This group can participate in various chemical reactions (discussed later). The ring structure with nitrogen atoms also contributes to its properties [].


Chemical Reactions Analysis

Synthesis of 2-mercaptopyrimidine can be achieved through different methods. One reported route involves reacting formamidine with potassium thiocyanate [].

C2H4N2 + KSCN -> C4H4N2S + KOH

Further research on its reactivity is ongoing. Studies suggest its potential for palladium-catalyzed reactions [].


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of 2-mercaptopyrimidine is currently limited. However, based on its functional groups, it is predicted to be soluble in polar organic solvents and slightly soluble in water [].

XLogP3

-1.1

LogP

-1.11 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53745-18-9
1450-85-7

Wikipedia

Pyrimidine-2-thiol

General Manufacturing Information

2(1H)-Pyrimidinethione: ACTIVE

Dates

Modify: 2023-08-15

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